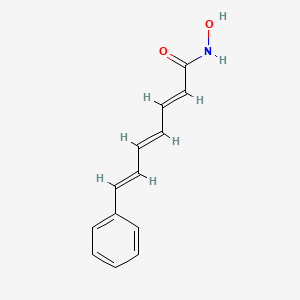

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

463329-07-9 |

|---|---|

Molekularformel |

C13H13NO2 |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

InChI-Schlüssel |

DBBYYRWVNDQECM-CDWOPPGASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Herkunft des Produkts |

United States |

Technical Whitepaper: Mechanism of Action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) in Epigenetic Modulation

Executive Summary

In the landscape of epigenetic therapeutics, the precise modulation of histone deacetylases (HDACs) remains a formidable challenge. While first-generation pan-HDAC inhibitors often yield broad, non-specific cytotoxicity, 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (commonly designated as CG-1521 ) distinguishes itself through highly specific downstream molecular routing[1]. As a potent hydroxamic acid-based pan-HDAC inhibitor, CG-1521 not only alters global chromatin architecture but also drives targeted apoptotic and cell-cycle arrest pathways in prostate and inflammatory breast cancer models[2]. This guide deconstructs the causal mechanisms, quantitative gene modulation, and self-validating experimental protocols essential for researching CG-1521.

Core Epigenetic and Molecular Mechanisms

Dual-Action HDAC Inhibition and HDAC2 Degradation

Most hydroxamic acid derivatives (e.g., Trichostatin A [TSA] or Vorinostat[SAHA]) function primarily by chelating the active-site Zn²⁺ ion of HDAC enzymes[3]. CG-1521 shares this fundamental property but uniquely induces the rapid, targeted degradation of the HDAC2 protein[2]. This dual-action mechanism—catalytic inhibition coupled with enzyme depletion—leads to a profound and sustained hyperacetylation of histones H3 and H4, fundamentally altering chromatin accessibility[4].

Site-Specific p53 Acetylation: The Lys373 Axis

A critical differentiator for CG-1521 is its specific post-translational routing of the tumor suppressor p53. While inhibitors like TSA stabilize p53 acetylated at Lys382 (driving cell cycle arrest without apoptosis), CG-1521 specifically stabilizes p53 acetylated at Lys373 [5]. This site-specific acetylation is the causal molecular trigger required for the robust induction of the intrinsic apoptotic pathway[5].

Mitochondrial Apoptosis and Mitotic Spindle Disruption

The stabilization of Ac-Lys373 p53 directly triggers the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, where it undergoes cleavage into t-Bax to initiate apoptosis[4]. Concurrently, CG-1521 severely downregulates critical mitotic regulatory proteins, including KIF4, Aurora B, and Nek2[4]. In inflammatory breast cancer (IBC) models, this disruption leads to abscission failure, the formation of elongated midbody structures, and profound G2/M phase arrest[4].

Fig 1: Molecular signaling pathway of CG-1521 leading to cell cycle arrest and apoptosis.

Quantitative Profiling of Gene Expression

CG-1521 exerts its phenotypic effects through the precise transcriptional modulation of cell cycle and apoptotic genes. The table below summarizes the quantitative shifts in transcript expression following CG-1521 treatment in cancer models[3][4].

| Gene Category | Upregulated Transcripts | Downregulated Transcripts | Biological Outcome |

| Cell Cycle Regulation | p21 (WAF1), Gadd45a, Wee1 | Cyclin B1, Cks2, Cdc20 | G1/S and G2/M Phase Arrest |

| Apoptosis / Survival | Gadd153, Bnip3, Bnip3L, Pig3, Gdf15 | Survivin | Intrinsic Apoptotic Activation |

| Mitotic Spindle / Cytokinesis | - | Plk1, Stk6, Kntc2, KIF4, Aurora B | Abscission Failure & Mitotic Catastrophe |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol 1: Subcellular Fractionation for Bax Translocation Analysis

Causality: To definitively prove that CG-1521 activates the intrinsic apoptotic pathway, researchers cannot rely on whole-cell lysates, which obscure spatial dynamics. Subcellular fractionation is required to isolate the cytosolic and mitochondrial compartments, allowing the direct observation of Bax migrating to the mitochondria and its subsequent cleavage[4][5].

Step-by-Step Methodology:

-

Cell Culture & Dosing: Culture LNCaP prostate cancer cells to 70% confluence. Treat with 7.5 μM CG-1521 for a time course of 1, 3, 6, 12, 24, and 48 hours[4].

-

Harvest & Hypotonic Lysis: Harvest cells, wash in ice-cold PBS, and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to swell the cells without rupturing internal organelles.

-

Homogenization: Mechanically lyse the swollen cells using a Dounce homogenizer (20-30 strokes). Monitor lysis under a phase-contrast microscope until >90% of cells are ruptured but nuclei remain intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 × g for 10 mins at 4°C to pellet intact cells and nuclei.

-

Transfer the supernatant and centrifuge at 10,000 × g for 20 mins at 4°C. The resulting pellet is the heavy membrane/mitochondrial fraction.

-

The remaining supernatant is the cytosolic (S100) fraction.

-

-

Self-Validating Western Blot: Run both fractions on SDS-PAGE. Probe with anti-Bax antibodies. Critical Control: Validate fraction purity by probing for VDAC (Voltage-Dependent Anion Channel) as an exclusive mitochondrial loading control, and GAPDH for the cytosolic fraction.

Fig 2: Self-validating subcellular fractionation workflow for Bax translocation analysis.

Protocol 2: Starch Nanoparticle (CG-NP) Encapsulation for Bioavailability

Causality: Hydroxamic acid derivatives like CG-1521 suffer from poor aqueous solubility and rapid in vivo metabolism, limiting their therapeutic index[6]. Encapsulating CG-1521 in unmodified starch nanoparticles (CG-NPs) provides a neutral, low-surface-energy vehicle that prevents nonspecific protein adsorption, significantly extending the drug's half-life and enhancing its cytotoxic efficacy against MCF-7 breast cancer cells[6].

Step-by-Step Methodology:

-

Nanoparticle Fabrication: Synthesize starch nanoparticles via a nanoprecipitation method without chemical modification to ensure strict biocompatibility[6].

-

Drug Loading: Disperse the synthesized starch NPs in an optimized aqueous/organic solvent mixture containing CG-1521. Stir continuously for 24 hours to allow physical entrapment of the hydrophobic drug.

-

Purification: Centrifuge the suspension to pellet the CG-NPs and wash repeatedly with distilled water to remove unencapsulated free drug.

-

Physicochemical Validation: Measure zeta potential and particle size via Dynamic Light Scattering (DLS). Validate drug loading efficiency quantitatively using High-Performance Liquid Chromatography (HPLC).

-

Release Kinetics: Dialyze the formulated CG-NPs against PBS (pH 7.4) at 37°C, sampling the dialysate at regular intervals to confirm a sustained release profile compared to free CG-1521[6].

References[1] CG-1521 - Global Substance Registration System. Source: NIH / NCATS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFnj4Dn5_uw-bc04IUIZybBqDNYKlEDMpAtYMpq3Li4RpPzgOizNZeD4T9Tz9hBP3HqP6gRe48lAeKqM-iSBdk3N3AlrbNAkjjs3ctrsJTxP3sT350noOUYqDYqjq9LPzieQ2xrpaGMms2mxj5oKZK8fOgMxUaiiz7[2] CG-1521 | HDAC Inhibitor. Source: MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcZphjT-LWqpXluOgAIllEBN0XgOm3hbSm1pMTzf9fHMZN7m-37N1R2xq4DFAiCpqXpW0Hr-9NiUOGrhf_o0MKWY0E_BmLIM9j6DeW-aIZcOBouHDSucwZie9HeEctugV68ttlx0=[4] CG-1521 Mechanism of Action & Biological Activity. Source: MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaK6EfytzOkPyrHmslS0VDfEw_CXFqsqsfrvgzD5qO6Lv0_7QcycI3du9m9vf1Ww1V2L5zKFglFIW0vSwmN0JEMGF5Om68MQGez-uyPM3urKn0KKmnUJX2HKdVVnDZPV8x3S_Koa1_y7QNu1-jzxNwsVWOCIkCGn0-cqtiWfJZhJe0tH_2bPttCM6CYw0XNkOqrs=[6] Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. Source: PMC / Int J Nanomedicine. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExbxIYUsSSQTFe0W5ETYDWMeLJy6nqKSUPN5xCT9cDcER0yl9EtXd0R6Phweq605FQ9acCSq_VJb51oRqdjjurnN_XVFbFx3nVhurG80UUW5nc9PPjTfGY4ZqjhfIzIW74HF3dF__oID9WE8Y=[5] Histone deacetylase inhibitors differentially stabilize acetylated p53 and induce cell cycle arrest or apoptosis in prostate cancer cells. Source: CoLab / Cell Death Differ. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiiiTHMOB7PfYbtEm9E4UGLjUT3Pl-EeS11OdyDb_0FrbXfIb5YXQptwYtlLk-DJzPMAIukCuunSksr_lF5hkdrag6wpIDDymPTU8gdPZUl07TuOMuDxlB98LUhVAxycqGt-k_U-ATU3k1WNP-[3] Comparative effects of histone deacetylase inhibitors on p53 target gene expression, cell cycle and apoptosis in MCF-7. Source: Spandidos Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEExjz03E_AP5yX-yJhx8WM-_pB40MIZNH5-y6wIsZ5o5i0Z3uY2u7UzTyAjeQjJA0YqSauJXDp4bk6KA0Gbii2-Zq6Q92uZTEiuYrRgVSAMKMf1NpIPo5r4Qd-TifwgfOmW0u-TYF_orQ9ZRJBqaaPFDUyPCXoNthx7nLZ78_m

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Histone deacetylase inhibitors differentially stabilize acetylated p53 and induce cell cycle arrest or apoptosis in prostate cancer cells | CoLab [colab.ws]

- 6. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In vitro effects of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- on prostate cancer cell lines

An In-Depth Technical Guide: Investigating the In Vitro Efficacy of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E) on Prostate Cancer Cell Lines

Abstract

Prostate cancer (PCa) remains a significant challenge in oncology, particularly its progression to castration-resistant prostate cancer (CRPC), which is largely incurable. Epigenetic modifications, including histone acetylation, are critical drivers of PCa pathogenesis. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents. This technical guide provides a comprehensive framework for the in vitro evaluation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E), commonly known as Trichostatin A (TSA), a potent pan-HDAC inhibitor. We delineate the core scientific rationale, present detailed experimental protocols, and discuss the key signaling pathways modulated by TSA in various prostate cancer cell line models. This document serves as a foundational resource for researchers aiming to characterize the anti-neoplastic properties of HDAC inhibitors in a preclinical setting.

Introduction: The Rationale for Targeting HDACs in Prostate Cancer

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, including prostate cancer, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2]

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E), or Trichostatin A (TSA), is a fungal metabolite that acts as a potent, reversible, and selective inhibitor of class I and II HDACs.[3] By inhibiting HDAC activity, TSA promotes histone hyperacetylation, which "opens" the chromatin structure and allows for the re-expression of silenced tumor suppressor genes.[3] This mechanism underpins its potential as an anti-cancer agent, capable of inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[4][5] This guide outlines the essential in vitro methodologies to rigorously assess these effects on prostate cancer cells.

Strategic Selection of In Vitro Models

The heterogeneity of prostate cancer necessitates the use of a well-characterized panel of cell lines to model different disease states.[6][7] The choice of cell lines is a critical experimental decision that dictates the translational relevance of the findings.

Recommended Cell Line Panel:

| Cell Line | Type | Key Characteristics | Rationale for Inclusion |

| LNCaP | Androgen-Sensitive PCa | Expresses functional Androgen Receptor (AR); PSA-producing. | Models early-stage, hormone-dependent prostate cancer.[7] |

| VCaP | Androgen-Sensitive PCa | Expresses wild-type AR; TMPRSS2-ERG gene fusion positive. | Represents a common genetic subtype of prostate cancer.[6][8] |

| PC-3 | Androgen-Independent CRPC | AR-negative; highly metastatic. | Models aggressive, late-stage castration-resistant disease.[6][7][9] |

| DU-145 | Androgen-Independent CRPC | AR-negative; expresses mutated p53. | Represents another common phenotype of advanced, castration-resistant prostate cancer.[2][6] |

| BPH-1 | Non-Tumorigenic | Benign Prostatic Hyperplasia epithelial cell line. | Serves as a crucial non-malignant control to assess tumor-specific cytotoxicity.[6][10] |

Causality Behind Selection: This panel allows for the dissection of TSA's efficacy across the spectrum of prostate cancer progression. Comparing effects in LNCaP/VCaP versus PC-3/DU-145 can reveal whether the compound's action is dependent on the androgen receptor signaling axis. The inclusion of BPH-1 provides a therapeutic window assessment, a critical factor in drug development.

Core Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

General Cell Culture & Compound Preparation

-

Cell Maintenance: Culture all cell lines according to ATCC recommendations. For androgen-sensitive lines (LNCaP, VCaP), use RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS). For androgen-independent lines (PC-3, DU-145), use appropriate media (e.g., F-12K for PC-3) with 10% FBS. Maintain cultures at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of Trichostatin A (TSA) in DMSO. Aliquot and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Workflow for In Vitro Evaluation of TSA

Caption: Experimental workflow for characterizing TSA's in vitro effects.

Cell Viability Assay (MTT Protocol)

-

Objective: To determine the dose-dependent effect of TSA on the metabolic activity (a proxy for viability) of prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Seed cells in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Treat cells with a serial dilution of TSA (e.g., 0 nM to 1000 nM) and a vehicle control (0.1% DMSO). Include a "no-cell" blank control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine if TSA induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

-

Protocol:

-

Seed cells in 6-well plates and grow to ~60-70% confluency.

-

Treat cells with TSA at its predetermined IC50 concentration and a vehicle control for 24 or 48 hours.

-

Harvest cells (including floating cells in the supernatant) and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

-

Apoptosis Assay (Annexin V-FITC / PI Staining)

-

Objective: To quantify the induction of apoptosis (programmed cell death) by TSA. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed and treat cells in 6-well plates as described for the cell cycle analysis.

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Western Blotting for Protein Expression

-

Objective: To measure changes in the expression levels of key proteins involved in pathways modulated by TSA.

-

Protocol:

-

Seed and treat cells in 6-well or 10 cm dishes with TSA at the IC50 concentration for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Cell Cycle: p21, Cyclin D1, CDK6

-

Apoptosis: BAX, BCL-2, Cleaved Caspase-3

-

Signaling: p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt

-

Loading Control: GAPDH or β-actin

-

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to the loading control.

-

Key Molecular Pathways Targeted by TSA in Prostate Cancer

TSA's anti-cancer effects are not random; they are the result of targeted modulation of critical cellular pathways. Research has shown that TSA can inhibit prostate cancer cell proliferation by inducing both cell cycle arrest and apoptosis.[4][9]

Induction of Apoptosis and Cell Cycle Arrest

TSA shifts the balance towards cell death by altering the expression of key regulatory proteins. It upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like BCL-2.[9][11] This change in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[12][13] Concurrently, TSA induces cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors like p21, which halts progression through the cell cycle.[8][14]

Caption: TSA-induced apoptosis and cell cycle arrest pathways.

Disruption of Pro-Survival Signaling

In castration-resistant PC-3 cells, TSA has been shown to disrupt the epidermal growth factor receptor (EGFR)-STAT3 signaling pathway.[9][11] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. TSA treatment downregulates the expression of both EGFR and the downstream transcription factor STAT3, effectively shutting down this pro-growth signaling axis and suppressing the transcription of target genes like Cyclin D1.[9]

Caption: TSA disrupts the EGFR-STAT3 signaling pathway in PCa cells.

Data Summary and Interpretation

Systematic evaluation will likely yield data demonstrating TSA's potent anti-proliferative effects across multiple prostate cancer cell lines, though sensitivities may vary.

Table 1: Hypothetical IC50 Values (nM) for TSA After 48h Treatment

| Cell Line | Type | Predicted IC50 (nM) | Interpretation |

| LNCaP | Androgen-Sensitive | ~100 - 300 nM | Sensitive |

| VCaP | Androgen-Sensitive | ~100 - 400 nM | Sensitive |

| PC-3 | Androgen-Independent | ~200 - 500 nM | Moderately Sensitive |

| DU-145 | Androgen-Independent | ~250 - 600 nM | Moderately Sensitive |

| BPH-1 | Non-Tumorigenic | > 1000 nM | Relatively Resistant |

Note: These values are illustrative and must be determined experimentally. A higher IC50 in BPH-1 cells would indicate a favorable therapeutic window.

Expected Outcomes Summary:

-

Viability: Dose- and time-dependent decrease in viability in all PCa cell lines.

-

Cell Cycle: Accumulation of cells in the G1 or G2/M phase, indicative of cell cycle arrest.

-

Apoptosis: A significant increase in the percentage of Annexin V-positive cells.

-

Western Blot:

Conclusion and Future Perspectives

The in vitro methodologies detailed in this guide provide a robust framework for characterizing the anti-neoplastic effects of Trichostatin A on prostate cancer cells. The expected results—induction of cell cycle arrest, apoptosis, and disruption of key survival pathways—underscore the therapeutic potential of HDAC inhibition. While TSA itself is primarily a research tool due to pharmacokinetic limitations, it serves as a crucial benchmark compound for the development of new, more clinically applicable HDAC inhibitors.

Future studies should explore TSA in combination with other therapeutic agents, such as androgen receptor antagonists or conventional chemotherapies, as synergistic effects have been reported.[4][9] Furthermore, transitioning to more complex in vitro models, such as 3D spheroids or organoids, can provide a more biologically relevant context and bridge the gap between 2D cell culture and in vivo animal studies.[15][16]

References

- Butt, G., & Siddiqui, I. A. (2020). Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer. Journal of Cancer Science and Clinical Therapeutics, 4.

-

Zhang, H., Zhao, X., Liu, H., Jin, H., & Ji, Y. (2019). Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway. Oncology Letters, 18(1), 687–693. [Link]

-

Shukla, S., Meeran, S. M., Katiyar, S. K., & Gupta, S. (2011). Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells. Molecular Cancer Therapeutics, 10(7), 1239-1248. [Link]

-

Welsbie, D. S. (2018). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Journal of Cancer Metastasis and Treatment, 4, 33. [Link]

-

Halkidou, K., Gaughan, L., Cook, S., Leung, H. Y., Neal, D. E., & Robson, C. N. (2014). Finding the place of histone deacetylase inhibitors in prostate cancer therapy. Expert Opinion on Investigational Drugs, 23(2), 201-213. [Link]

-

Taqi, M. M., Abd-Alhameed, R., & El-Tanani, M. (2014). Histone deacetylase inhibitors in castration-resistant prostate cancer: molecular mechanism of action and recent clinical trials. Drug Design, Development and Therapy, 8, 81-91. [Link]

-

Serrano, D., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE, 18(10), e0292323. [Link]

-

Reddy, E. S. P. (n.d.). Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells. Mount Sinai. [Link]

-

Pellicciari, C., et al. (2006). A combination treatment of HDAC inhibitors and PPARγ agonists increase E-cadherin expression and inhibit prostate cancer growth and invasion in mice. Oncogene, 25, 4824–4834. [Link]

-

Hyder, T., et al. (2005). Trichostatin A (TSA) sensitizes the human prostatic cancer cell line DU145 to death receptor ligands treatment. Cancer Biology & Therapy, 4(4), 382-390. [Link]

-

Chen, J., et al. (2015). Trichostatin A, a histone deacetylase inhibitor, reverses epithelial-mesenchymal transition in colorectal cancer SW480 and prostate cancer PC3 cells. Biochemical and Biophysical Research Communications, 456(1), 320-326. [Link]

-

Alao, J. P., et al. (1999). Inhibition of histone deacetylation augments dihydrotestosterone induction of androgen receptor levels: an explanation for trichostatin A effects on androgen-induced chromatin remodeling and transcription of the mouse mammary tumor virus promoter. Experimental Cell Research, 252(2), 471-480. [Link]

-

Berardinelli, F., et al. (2020). Three-Dimensional Cell Cultures as an In Vitro Tool for Prostate Cancer Modeling and Drug Discovery. Cancers, 12(9), 2636. [Link]

-

Kim, H. J., et al. (2008). Trichostatin A and PMA induce acetylation of H3 and H4 histones in LNCaP cells. ResearchGate. [Link]

-

El-Awady, R., et al. (2022). Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. Molecules, 27(19), 6697. [Link]

-

Zhang, H., et al. (2019). Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway. Oncology Letters, 18(1), 687-693. [Link]

-

Pienta, K. J. (2016). Prostate cancer organoids: a potential new tool for testing drug sensitivity. Translational Andrology and Urology, 5(6), 935–938. [Link]

-

Kim, Y. S., et al. (2007). Trichostatin A enhances acetylation as well as protein stability of ERα through induction of p300 protein. Biochemical and Biophysical Research Communications, 359(3), 557-562. [Link]

-

ecancer. (2022). New screening assay for drugs targeting prostate cancer. ecancer.org. [Link]

-

Defense Technical Information Center. (2005). Retinoids and Histone Deacetylase Inhibitors in the Treatment of Prostate Cancer. [Link]

-

Wikipedia. (n.d.). Trichostatin A. [Link]

-

Ghavifekr, H., et al. (2020). Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line. Avicenna Journal of Medical Biotechnology, 12(3), 164-170. [Link]

-

Myzak, M. C., et al. (2006). Sulforaphane inhibits histone deacetylase activity in BPH-1, LnCaP and PC-3 prostate epithelial cells. Carcinogenesis, 27(4), 811-819. [Link]

-

Lin, D. L., et al. (2004). Androgen Receptor Signaling: Mechanism of Interleukin-6 Inhibition. Cancer Research, 64(7), 2527-2534. [Link]

-

Uesato, S., et al. (2012). The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells. Journal of Cancer Therapy, 3(4), 384-391. [Link]

-

ResearchGate. (n.d.). The PI3K/AKT pathway in the pathogenesis of prostate cancer. [Link]

-

Wang, S., et al. (2021). Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription. Frontiers in Cell and Developmental Biology, 9, 755866. [Link]

-

Noor, R., et al. (2024). Targeting the PI3K/AKT/mTOR signaling pathway in prostate cancer: Molecular dysregulation, therapeutic advances, and future directions. Journal of Translational Medicine, 22(1), 53. [Link]

-

Fu, M., et al. (2006). Hormonal Control of Androgen Receptor Function through SIRT1. Molecular and Cellular Biology, 26(21), 8122-8135. [Link]

-

Di Nunno, V., et al. (2023). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. International Journal of Molecular Sciences, 24(3), 1993. [Link]

-

Wang, Y., et al. (2024). A Hybrid compound H93 treats prostate cancer by directly binding UHRF1 and promoting protein dimerization. Nature Communications, 15(1), 9924. [Link]

-

Wang, H., et al. (2012). The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways. Oncology Reports, 28(1), 384-388. [Link]

-

Wang, Q., & Xu, J. (2023). Androgen receptor signaling and spatial chromatin organization in castration-resistant prostate cancer. Frontiers in Oncology, 13, 1109018. [Link]

-

Denmeade, S. R., et al. (2007). A prostate-specific antigen activated N-(2-hydroxypropyl) methacrylamide copolymer prodrug as dual-targeted therapy for prostate cancer. Molecular Cancer Therapeutics, 6(11), 2927-2935. [Link]

-

Al-Sheddi, E. S., et al. (2024). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PLOS ONE, 19(5), e0303350. [Link]

-

van der Toom, E. E., et al. (2019). Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair. Cancers, 11(10), 1587. [Link]

Sources

- 1. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors in castration-resistant prostate cancer: molecular mechanism of action and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichostatin A - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]

- 8. Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trichostatin A (TSA) sensitizes the human prostatic cancer cell line DU145 to death receptor ligands treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddyesp.com [reddyesp.com]

- 15. mdpi.com [mdpi.com]

- 16. Prostate cancer organoids: a potential new tool for testing drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- molecular weight and aqueous solubility profile

Title: Comprehensive Technical Guide on 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521): Molecular Architecture, Aqueous Solubility, and Formulation Strategies

Executive Summary & Chemical Identity

The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , commonly referred to as CG-1521 , is a potent, synthetic histone deacetylase (HDAC) inhibitor[1]. With a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol , it belongs to the hydroxamic acid class of epigenetic modulators[2]. CG-1521 has demonstrated significant preclinical efficacy in inducing cell cycle arrest and apoptosis in hard-to-treat malignancies, particularly inflammatory breast cancer (IBC) and prostate cancer models (e.g., MCF-7, SUM149PT, and LNCaP cell lines)[3].

However, translating its potent in vitro activity into in vivo efficacy is severely bottlenecked by its lipophilic structure, which results in poor aqueous solubility and rapid metabolic clearance[4]. This guide explores the mechanistic causality of CG-1521, its physicochemical barriers, and the advanced biopolymeric formulation strategies required to optimize its therapeutic index.

Physicochemical Profiling and the Aqueous Solubility Barrier

The molecular architecture of CG-1521 features a hydrophobic phenyl ring attached to a conjugated heptatriene linker, terminating in a hydrophilic hydroxamic acid moiety[5].

-

The Pharmacological Advantage: The hydrophobic phenyl-heptatrienyl tail allows the molecule to penetrate lipid bilayers and insert itself deep into the hydrophobic active site pocket of HDAC enzymes, where the hydroxamic acid group coordinates the catalytic Zn²⁺ ion[6].

-

The Physicochemical Trade-off: This same lipophilicity renders the unformulated drug highly insoluble in aqueous physiological environments[7]. While it dissolves readily in organic solvents like DMSO or methanol, it rapidly precipitates in blood or phosphate-buffered saline (PBS), limiting its systemic bioavailability[4].

Table 1: Physicochemical Properties of CG-1521

| Property | Value / Description | Impact on Drug Development |

| IUPAC Name | (2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide | Defines the conjugated stereochemistry essential for target binding. |

| Molecular Weight | 215.25 g/mol [2] | Low molecular weight facilitates rapid cellular diffusion if solubilized. |

| Aqueous Solubility | Poor / Hydrophobic[7] | Necessitates advanced nanocarrier encapsulation for in vivo delivery. |

| Target Affinity | Pan-HDAC (Strong affinity for HDAC2)[3] | Induces hyperacetylation of histones H3 and H4[3]. |

Mechanistic Causality: From HDAC Inhibition to Apoptosis

Unlike other pan-HDAC inhibitors like Trichostatin A (TSA), CG-1521 triggers a highly specific cascade of intracellular events[8].

When CG-1521 binds to HDACs, it specifically induces the rapid degradation of HDAC2[3]. This inhibition prevents the deacetylation of the tumor suppressor protein p53. Crucially, CG-1521 stabilizes p53 that is acetylated specifically at Lys373 (whereas TSA stabilizes Lys382)[9]. This specific Lys373 acetylation transactivates the p21 gene, leading to G1 or G2/M cell cycle arrest depending on the cell line[9]. Concurrently, CG-1521 promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, triggering cytochrome c release and subsequent apoptosis[3].

Fig 1. CG-1521 signaling pathway leading to p21-mediated cell cycle arrest and Bax-induced apoptosis.

Formulation Engineering: Overcoming the Solubility Barrier

To bypass the aqueous solubility limitations of free CG-1521, researchers encapsulate the drug into biopolymeric nanocarriers[4]. Starch nanoparticles (SNPs) are highly effective for this purpose.

The Causality of Starch Encapsulation: Native starch possesses a hydrophilic exterior and can be engineered to trap hydrophobic molecules. By encapsulating CG-1521 within SNPs, the drug is shielded from immediate metabolic degradation. The neutral, low-surface-energy coating of the starch prevents non-specific protein adsorption (opsonization) in the bloodstream, thereby increasing the drug's circulation half-life and allowing it to accumulate in the tumor microenvironment via the enhanced permeability and retention (EPR) effect[4].

Fig 2. Step-by-step workflow for encapsulating hydrophobic CG-1521 into starch nanoparticles.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Encapsulation of CG-1521 into Starch Nanoparticles (CG-NPs)

This protocol utilizes thermal gelatinization and retrogradation to physically entrap the drug without altering its chemical structure[10].

-

Gelatinization: Suspend 5 g of native starch in 30 mL of 0.4 M NaOH. Heat the suspension at 80°C for 20 minutes.

-

Causality: The combination of high pH and thermal energy disrupts intermolecular hydrogen bonds, unfolding the amylose and amylopectin helices to expose hydrophobic domains capable of interacting with the drug.

-

-

Drug Loading: Prepare a concentrated stock of CG-1521 in methanol. Add the stock dropwise to the gelatinized starch while maintaining continuous magnetic stirring at 60°C[10].

-

Self-Assembly & Matrix Locking: Remove the mixture from heat and allow it to cool to room temperature.

-

Causality: Cooling induces retrogradation, a process where the starch chains realign and re-form hydrogen bonds, physically locking the hydrophobic CG-1521 molecules within the core of the newly formed nanoparticles.

-

-

Purification (Self-Validation Step): Transfer the colloidal suspension into a dialysis membrane (MWCO 12,000–14,000 Da) and dialyze against PBS (pH 7.4) for 24 hours[4]. Measure the absorbance of the external dialysate at 335 nm (the λmax of CG-1521) to quantify unencapsulated drug and calculate Encapsulation Efficiency (EE%).

Protocol B: In Vitro Aqueous Release Kinetics Assay

This protocol ensures the drug releases predictably in physiological environments[4].

-

Establish Sink Conditions: Place 1 mL of the purified CG-NP suspension (standardized to 0.3 mg CG-1521/mL) into a dialysis bag (MWCO 12-14 kDa)[4].

-

Incubation: Submerge the sealed bag in 50 mL of release medium (PBS at pH 7.4 to simulate blood, and pH 5.5 to simulate the acidic tumor microenvironment). Agitate at 300 rpm at 37°C[4].

-

Sampling & Replacement: At predefined intervals (1, 2, 4, 8, 24, 48, 72 hours), withdraw 0.5 mL of the external buffer and immediately replace it with 0.5 mL of fresh buffer.

-

Causality: Replacing the buffer maintains absolute sink conditions, preventing drug saturation in the external medium from artificially halting the concentration gradient.

-

-

Quantification: Dilute the withdrawn samples with methanol and measure absorbance at 335 nm using a NanoDrop spectrophotometer[4].

Quantitative Data Presentation

Encapsulating CG-1521 fundamentally alters its pharmacokinetic profile, turning a highly insoluble molecule into a viable therapeutic agent.

Table 2: Comparative Efficacy of Free CG-1521 vs. Encapsulated CG-NPs

| Parameter | Free CG-1521 | Starch-Encapsulated CG-NPs | Causality / Mechanism |

| Aqueous Dispersibility | < 0.1 mg/mL (Precipitates) | Highly stable colloidal suspension | Starch corona shields the hydrophobic drug core[4]. |

| Release Kinetics | Immediate burst (if solubilized) | Sustained release over 72+ hours | Drug must diffuse through the retrograded starch matrix[4]. |

| pH Sensitivity | pH independent | Faster release at pH 5.5 vs pH 7.4 | Acidic tumor microenvironments degrade the starch matrix faster[4]. |

| Cytotoxicity (MCF-7) | Moderate (limited by uptake) | Significantly Enhanced | Nanoparticles undergo efficient endocytosis, releasing drug intracellularly[4]. |

Sources

- 1. echemi.com [echemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. colab.ws [colab.ws]

- 10. Betanin-encapsulated starch nanoparticles: synthesis and cytotoxic effect on colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics, Bioavailability, and Nanoparticle-Mediated Delivery of CG-1521: A Technical Guide

Executive Summary

The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , widely known in preclinical oncology as CG-1521 , is a highly potent, hydroxamic acid-derived histone deacetylase (HDAC) inhibitor[1][2]. While it demonstrates profound efficacy in inducing cell cycle arrest and apoptosis in various malignancies (notably breast and prostate cancers), its clinical translation has been historically bottlenecked by severe pharmacokinetic (PK) limitations, including poor aqueous solubility and rapid in vivo clearance[3][4].

This whitepaper provides an in-depth technical analysis of the pharmacokinetics and bioavailability of CG-1521. Furthermore, it details the rationale and step-by-step methodologies for utilizing advanced nanoparticle engineering—specifically starch-based nanocarriers—to bypass these limitations, enhance systemic bioavailability, and achieve sustained therapeutic efficacy.

Molecular Identity and Mechanism of Action

CG-1521 is structurally characterized by a rigid heptatriene backbone containing three conjugated double bonds, terminating in a phenyl group on one end and a hydroxamic acid moiety on the other[1][5].

Mechanistic Causality: The 11 Å Channel

Class I HDACs (HDAC1, 2, and 3) possess a narrow, hydrophobic 11 Å channel that leads to a catalytic zinc ion (Zn²⁺) buried in the enzyme's active site[6]. The rigid, linear geometry of CG-1521’s (2E,4E,6E)-heptatriene backbone is perfectly contoured to traverse this channel without steric hindrance. Upon reaching the active site, the terminal hydroxamic acid acts as a bidentate ligand, chelating the Zn²⁺ ion and displacing the critical water molecule required for the hydrolytic cleavage of acetyl groups from lysine residues[6].

This targeted inhibition prevents the deacetylation of histones H3 and H4, leading to a relaxed chromatin state. Epigenetically, this hyperacetylation stabilizes the tumor suppressor p53 (via Ac-Lys373) and upregulates the cyclin-dependent kinase inhibitor p21, culminating in G1 or G2/M cell cycle arrest and apoptosis[2][7].

Pharmacodynamic signaling pathway of CG-1521 leading to apoptosis.

Pharmacokinetics and the Bioavailability Bottleneck

Despite its targeted efficacy, free CG-1521 exhibits a suboptimal therapeutic index in vivo[3]. The primary culprits are its physicochemical properties and metabolic instability.

-

Poor Aqueous Solubility: The highly hydrophobic phenyl-heptatriene backbone renders the molecule nearly insoluble in aqueous physiological environments, severely limiting gastrointestinal absorption and intravenous formulation options[3].

-

Rapid Metabolism (Short Half-Life): The hydroxamic acid group is highly susceptible to rapid Phase II metabolism in the liver (specifically glucuronidation) and hydrolysis. This results in rapid systemic clearance, preventing the drug from accumulating at the tumor site in therapeutic concentrations[3][8].

To achieve therapeutic efficacy with the free drug, continuous high-dose administration is required, which invariably leads to off-target systemic toxicities.

Quantitative Data: Free Drug vs. Nano-Formulation

| Pharmacokinetic Parameter | Free CG-1521 | CG-1521 Starch Nanoparticles (CG-NPs) |

| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (Stable colloidal dispersion) |

| In Vivo Half-Life | Short (Minutes to hours) | Extended (Sustained release over 72h) |

| Systemic Bioavailability | Low (Rapid hepatic clearance) | Significantly Enhanced |

| Cellular Internalization | Passive diffusion | Endocytosis-mediated uptake |

| Off-Target Toxicity | High at therapeutic doses | Reduced (EPR-effect mediated targeting) |

Nanoparticle Engineering: Overcoming PK Limitations

To bypass these pharmacokinetic bottlenecks, researchers have successfully engineered biocompatible starch nanoparticle formulations (CG-NPs)[3][4].

Causality in Material Selection: Why starch? Starch is a highly biocompatible, non-immunogenic polysaccharide. Unlike synthetic polymers (such as PLGA) which can produce acidic degradation byproducts that locally lower pH and potentially degrade acid-sensitive molecules, starch degrades into neutral glucose monomers. This preserves the structural integrity of CG-1521’s hydroxamic acid moiety while effectively shielding it from rapid enzymatic degradation in the bloodstream[3][8].

Emulsion-solvent diffusion workflow for CG-1521 nanoparticles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacodynamic evaluation of CG-1521 nanoparticles.

Protocol 1: Synthesis of CG-1521 Starch Nanoparticles (Emulsion-Solvent Diffusion)

Rationale for Method: The emulsion-solvent diffusion technique is a mild, low-temperature process. It prevents the thermal degradation of the sensitive hydroxamic acid group while ensuring high encapsulation efficiency[8].

-

Aqueous Phase Preparation: Dissolve native or modified starch in deionized water under moderate heating (approx. 70°C) to ensure complete gelatinization, then cool to room temperature. Add a biocompatible surfactant (e.g., Pluronic F-68 or PVA) at 1% w/v to stabilize the future emulsion.

-

Organic Phase Preparation: Dissolve CG-1521 in a water-miscible organic solvent (e.g., ethanol or acetone) to achieve a concentration of 5 mg/mL.

-

Emulsification: Under continuous high-speed homogenization (15,000 rpm) or ultrasonication (in an ice bath to prevent heat buildup), add the organic phase dropwise into the aqueous phase.

-

Solvent Diffusion & Precipitation: Transfer the resulting nano-emulsion to a magnetic stirrer. Stir continuously at 500 rpm at room temperature for 4–6 hours. As the organic solvent diffuses into the continuous aqueous phase and evaporates, the polymer and drug co-precipitate, forming solid nanoparticles.

-

Purification & Recovery: Recover the CG-NPs via ultracentrifugation (20,000 × g for 30 minutes). Wash the pellet twice with distilled water to remove unencapsulated drug and excess surfactant. Lyophilize the final pellet for long-term storage.

Protocol 2: In Vitro Pharmacodynamic Validation

Rationale for Cell Line: MCF-7 breast cancer cells are utilized because they express wild-type p53. This provides a robust, self-validating model to confirm that the encapsulated CG-1521 retains its ability to stabilize Ac-Lys373 p53 and induce apoptosis[3][4].

-

Physicochemical QC (Zeta Potential): Before cellular application, measure the zeta potential via Dynamic Light Scattering (DLS). Causality: A highly negative or positive zeta potential (> |20| mV) is critical. It ensures colloidal stability through electrostatic repulsion, preventing the nanoparticles from aggregating and being prematurely cleared by the mononuclear phagocyte system (MPS) in vivo.

-

Cell Culture & Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

-

Treatment Regimen: Treat the cells with free CG-1521 (solubilized in <0.1% DMSO) and CG-NPs at equivalent drug concentrations ranging from 0 to 7.5 μM[3]. Incubate for 24, 48, and 72 hours.

-

Cytotoxicity & Apoptosis Quantification:

-

Assess cell viability using a standard Crystal Violet or MTT assay[3].

-

Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the shift from viable cells to early/late stage apoptosis.

-

Conclusion

The therapeutic potential of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) is undeniable, yet its raw pharmacokinetic profile severely limits its clinical viability[3]. By leveraging starch-based nanoparticle engineering, researchers can effectively mask the drug's hydrophobicity and protect its fragile hydroxamic acid moiety from rapid systemic metabolism[3][4]. This approach not only extends the in vivo half-life and bioavailability of CG-1521 but also provides a sustained release profile that maximizes tumor-site cytotoxicity while minimizing off-target effects.

References

-

Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment Source: International Journal of Nanomedicine (via PubMed Central) URL:[Link]

-

Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Molecular actions of the novel histone deacetylase inhibitor CG-1521 i" by Namita Chatterjee [scholarsarchive.library.albany.edu]

- 8. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Starch nanoparticle encapsulation protocol for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- delivery

Application Note and Protocol

Title: A Validated Protocol for the Encapsulation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A) in Starch Nanoparticles for Enhanced Delivery

Audience: Researchers, scientists, and drug development professionals in pharmaceuticals, biotechnology, and academia.

Abstract: The therapeutic potential of histone deacetylase (HDAC) inhibitors like 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A, TSA) is often hampered by poor aqueous solubility, limiting bioavailability and clinical application.[1] This document provides a detailed protocol for the encapsulation of the hydrophobic TSA molecule into biocompatible and biodegradable starch nanoparticles (SNPs).[2][3] We employ the nanoprecipitation method, a straightforward and effective "bottom-up" approach, to fabricate TSA-loaded SNPs.[4][5] This protocol outlines the synthesis of SNPs, the drug loading procedure, and a comprehensive suite of characterization techniques to validate the final product. The resulting nanoparticles are designed to enhance the solubility and provide a sustained release profile for TSA, offering a promising nanocarrier system for epigenetic drug delivery.[3][6]

Scientific Rationale and Process Overview

The delivery of hydrophobic therapeutic agents such as Trichostatin A (TSA) presents a significant challenge in drug development. TSA's insolubility in aqueous solutions restricts its administration and bioavailability.[7][8] Encapsulating such molecules within a hydrophilic nanocarrier is a well-established strategy to overcome this limitation. Starch, a natural, abundant, and biodegradable polymer, is an excellent material for creating such nanocarriers due to its biocompatibility and GRAS (Generally Recognized as Safe) status.[3][9]

This protocol utilizes the nanoprecipitation (also known as solvent displacement) technique. The core principle involves dissolving the polymer (starch) and the hydrophobic drug (TSA) in a good solvent, followed by the introduction of this solution into a non-solvent (or anti-solvent).[4][10] The rapid diffusion of the solvent into the non-solvent leads to a decrease in interfacial tension, causing the polymer to precipitate and self-assemble into nanoparticles, entrapping the drug in the process.[5] This method is favored for its simplicity, rapidity, and ability to produce small, uniform nanoparticles without the need for harsh chemicals or high shear forces.[11][12]

Physicochemical Properties of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (TSA)

A thorough understanding of the active pharmaceutical ingredient's (API) properties is critical for designing an effective encapsulation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₃ | [7] |

| Molecular Weight | 302.37 g/mol | [8] |

| Solubility | Insoluble in water .[7][8] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[13] | [7][8][13] |

| Stability | Stable as a solid when stored desiccated at –20°C. Solutions in DMSO are stable when aliquoted and frozen.[7] | [7] |

The high hydrophobicity of TSA makes it an ideal candidate for encapsulation via nanoprecipitation, where it can be co-dissolved with the polymer in an organic solvent before being precipitated in an aqueous anti-solvent.

Materials and Equipment

Reagents & Consumables

-

Native starch (e.g., from corn, potato, or wheat)

-

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A, TSA)

-

Ethanol (Absolute, ≥99.5%)

-

Dimethyl Sulfoxide (DMSO, ACS grade)

-

Tween 80 (Polysorbate 80)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.0

-

Dialysis tubing (MWCO 12-14 kDa)

-

Syringe filters (0.22 µm)

-

Standard laboratory glassware

Equipment

-

Magnetic stirrer with heating plate

-

Probe sonicator (optional, for enhancing dissolution)

-

Centrifuge (capable of >10,000 x g)

-

Lyophilizer (Freeze-dryer)

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system (for precise drug quantification)

-

Transmission Electron Microscope (TEM) (for morphology analysis)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Differential Scanning Calorimeter (DSC)

Experimental Protocols

Workflow Overview

Caption: High-level workflow for TSA-loaded starch nanoparticle synthesis.

Protocol 1: Preparation of TSA-Loaded Starch Nanoparticles (SNPs-TSA)

This protocol is based on the nanoprecipitation method.[11][14]

-

Preparation of the Aqueous Phase (Anti-Solvent):

-

Disperse 1 g of native starch in 50 mL of DI water.

-

Heat the suspension to 85°C while stirring continuously to achieve complete gelatinization (the solution will become a translucent paste).[5]

-

Cool the gelatinized starch solution to room temperature. This solution will serve as the anti-solvent and the source of starch for nanoparticle formation.

-

-

Preparation of the Organic Phase (Solvent):

-

Dissolve 10 mg of TSA in 10 mL of ethanol. Use gentle warming or brief sonication if necessary to ensure complete dissolution.

-

Rationale: Ethanol is a good solvent for the hydrophobic TSA and is miscible with water, which is essential for the nanoprecipitation process.[4]

-

-

Nanoprecipitation and Drug Loading:

-

Under vigorous magnetic stirring (~800 rpm), add the organic phase (TSA in ethanol) dropwise into the aqueous phase (gelatinized starch solution).

-

A milky-white suspension should form immediately, indicating the formation of nanoparticles.[10]

-

Causality: The rapid mixing causes the ethanol to diffuse into the water, making the starch and TSA precipitate out of the solution as nanoparticles.[5]

-

-

Solvent Removal and Nanoparticle Stabilization:

-

Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of ethanol.

-

This step is crucial for the formation of stable, hardened nanoparticles.

-

Protocol 2: Purification of SNPs-TSA

-

Centrifugation:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, which contains unloaded TSA and other impurities.

-

Rationale: High-speed centrifugation pellets the nanoparticles, allowing for the removal of the aqueous phase containing any unencapsulated drug.[15]

-

-

Washing:

-

Re-disperse the nanoparticle pellet in 50 mL of fresh DI water using a vortex mixer or sonication.

-

Repeat the centrifugation and washing steps two more times to ensure the complete removal of any free, surface-adsorbed drug.

-

-

Lyophilization:

-

After the final wash, re-disperse the pellet in a minimal amount of DI water.

-

Freeze the suspension at -80°C overnight.

-

Lyophilize the frozen sample for 48 hours to obtain a dry, powdered form of SNPs-TSA.

-

Store the lyophilized powder at -20°C in a desiccator.

-

Validation and Characterization Protocols

This section provides the self-validating framework for the protocol. Successful synthesis should yield results within the expected ranges provided.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Methodology: Re-disperse a small amount of lyophilized SNPs-TSA in DI water (approx. 0.1 mg/mL). Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[3]

-

Purpose:

-

Particle Size: Determines the hydrodynamic diameter of the nanoparticles. A size range of 100-300 nm is generally desired for drug delivery applications.[16]

-

PDI: Measures the breadth of the particle size distribution. A PDI value < 0.3 indicates a monodisperse and homogenous population.[3]

-

Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their colloidal stability. A value more negative than -20 mV or more positive than +20 mV suggests good stability against aggregation.[17][18]

-

Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

Caption: Logical relationship for calculating EE and LC.

-

Methodology (Indirect Method):

-

Collect the supernatant from the first centrifugation step (Protocol 2, Step 1).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Measure the concentration of free, unencapsulated TSA in the supernatant using a UV-Vis spectrophotometer or HPLC at the appropriate wavelength for TSA.

-

Calculate EE and LC using the following formulas:

Encapsulation Efficiency (EE %): EE (%) = [(Total TSA Added - Free TSA in Supernatant) / Total TSA Added] x 100

Drug Loading Capacity (LC %): LC (%) = [(Total TSA Added - Free TSA in Supernatant) / Total Weight of Nanoparticles] x 100

-

-

Purpose: These two parameters quantify the amount of drug successfully encapsulated within the nanoparticles. High EE and LC are desirable for an efficient drug delivery system.[3]

In Vitro Drug Release Study

-

Methodology (Dialysis Bag Method): [1]

-

Accurately weigh 10 mg of lyophilized SNPs-TSA and disperse it in 2 mL of PBS (pH 7.4).

-

Transfer the dispersion into a dialysis bag (MWCO 12-14 kDa).

-

Submerge the sealed bag into 50 mL of release medium (PBS pH 7.4, containing 0.5% Tween 80 to maintain sink conditions for the hydrophobic TSA).

-

Place the entire setup in a shaker incubator at 37°C with gentle agitation.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

-

Analyze the withdrawn samples for TSA concentration using UV-Vis or HPLC.

-

Plot the cumulative percentage of drug released versus time.

-

-

Purpose: This assay simulates the release of the drug from the nanoparticles over time under physiological conditions. A sustained release profile is often the goal, indicating that the nanoparticles are effectively controlling the drug's release.[1][3]

Expected Results & Data Summary

The following table summarizes the expected outcomes for successfully synthesized SNPs-TSA, providing a benchmark for validation.

| Parameter | Expected Range | Rationale / Significance |

| Particle Size (DLS) | 150 - 300 nm | Optimal size for potential passive targeting and cellular uptake.[16] |

| PDI (DLS) | < 0.3 | Indicates a uniform and homogenous nanoparticle population.[3] |

| Zeta Potential | -20 mV to -35 mV | Negative charge prevents aggregation, ensuring colloidal stability.[12][18] |

| Encapsulation Efficiency (EE) | > 70% | High EE indicates an efficient drug loading process.[3][14] |

| Drug Loading Capacity (LC) | 1% - 5% | Dependent on the initial drug-to-polymer ratio. |

| In Vitro Release | Biphasic: Initial burst (<30% in 8h) followed by sustained release over 72h. | The initial burst is from surface-adsorbed drug; the sustained phase indicates diffusion-controlled release from the matrix.[1][3] |

References

-

García-Gurrola, A., et al. (2026). Starch Nanoparticles by Sonochemical Protocols: Food Industry, Nutraceutical, and Drug Delivery Applications. MDPI. Available at: [Link]

-

Odeniyi, M. A., et al. (2019). Starch nanoparticles in drug delivery: A review. ResearchGate. Available at: [Link]

-

Odeniyi, M. A., et al. (2018). Starch nanoparticles in drug delivery: A review. Polymers in Medicine. Available at: [Link]

-

Hegedűsová, A., et al. (2018). Starch nanoparticles - two ways of their preparation. Czech Journal of Food Sciences. Available at: [Link]

-

El-Naggar, M. E., et al. (2015). Synthesis, characterization, release kinetics and toxicity profile of drug-loaded starch nanoparticles. International Journal of Biological Macromolecules. Available at: [Link]

-

Lokam, V. S., et al. (2014). Preparation and Characterization of Starch Nanoparticles for Controlled Release of Curcumin. Semantic Scholar. Available at: [Link]

-

Nurul, A., et al. (2022). Starch Nanoparticles: Preparation, Properties and Applications. PMC. Available at: [Link]

-

Zhong, Y., et al. (2024). Green preparation of small-sized starch nanoparticles using nanoprecipitation. Nano-Science Center. Available at: [Link]

-

de Aberasturi, D. J., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. PMC. Available at: [Link]

-

Al-karmalawy, A. A., et al. (2021). Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer. PMC. Available at: [Link]

-

Chin, S. F., et al. (2009). Fabrication of Size-Controlled Starch-Based Nanospheres by Nanoprecipitation. ACS Applied Materials & Interfaces. Available at: [Link]

-

Al-Khouja, A., et al. (2018). Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. PMC. Available at: [Link]

-

Dong, S., et al. (2022). Formation of sweet potato starch nanoparticles by ultrasonic—assisted nanoprecipitation: Effect of cold plasma treatment. Frontiers. Available at: [Link]

-

Wang, H., et al. (2025). Characterisation of starch nanoparticles prepared by cross-linking and nanoprecipitation. International Journal of Food Science and Technology. Available at: [Link]

-

El-Refaie, W. M., et al. (2020). Starch Nanoparticles Preparation and Characterization by in situ combination of Sono-precipitation and Alkali hydrolysis under Ambient Temperature. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Wang, L., et al. (2013). Fabrication and characterization of size-controlled starch-based nanoparticles as hydrophobic drug carriers. Journal of Nanoscience and Nanotechnology. Available at: [Link]

-

Nguyen, C. V., et al. (2024). Preparation and Characterization of Chitosan/Starch Nanocomposites Loaded with Ampicillin to Enhance Antibacterial Activity against Escherichia coli. MDPI. Available at: [Link]

-

Odeniyi, M. A., et al. (2025). Sweet Potato Starch Microparticles as Controlled Drug Release Carriers: Preparation and In Vitro Drug Release. ResearchGate. Available at: [Link]

-

Odeniyi, M. A., et al. (2025). Synthesis, Characterization, Release Kinetics and Toxicity Profile of Drug-Loaded Starch Nanoparticles. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2012). A hydrophobic starch polymer for nanoparticle-mediated delivery of docetaxel. PubMed. Available at: [Link]

-

Wang, L., et al. (2025). Fabrication and Characterization of Size-Controlled Starch-Based Nanoparticles as Hydrophobic Drug Carriers. ResearchGate. Available at: [Link]

-

Fernández, A., et al. (2021). Synthesis of Starch Nanoparticles and Their Applications for Bioactive Compound Encapsulation. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 7-Phenyl-2,4,6-heptatrienal. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 7-Phenyl-2,4,6-heptatrienoic acid. PubChem. Available at: [Link]

-

Natural Products Atlas. (n.d.). compound npa002023. Natural Products Atlas. Available at: [Link]

Sources

- 1. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Starch Nanoparticles: Preparation, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Formation of sweet potato starch nanoparticles by ultrasonic—assisted nanoprecipitation: Effect of cold plasma treatment [frontiersin.org]

- 6. Fabrication and characterization of size-controlled starch-based nanoparticles as hydrophobic drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Trichostatin A =98 HPLC,Streptomycessp. 58880-19-6 [sigmaaldrich.com]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nano.ku.dk [nano.ku.dk]

- 12. academic.oup.com [academic.oup.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Synthesis, characterization, release kinetics and toxicity profile of drug-loaded starch nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 17. rjptonline.org [rjptonline.org]

- 18. mdpi.com [mdpi.com]

In vivo dosing strategies for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- in murine tumor models

Introduction

Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA) or by its chemical name 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][2] By preventing the deacetylation of histones, Vorinostat promotes a more open chromatin structure, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] These epigenetic modifications make Vorinostat a valuable tool in preclinical cancer research, where it has demonstrated antitumor activity in a variety of murine tumor models.[5][6][7]

This guide provides detailed application notes and protocols for the in vivo administration of Vorinostat in murine tumor models. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies with this compound. The following sections will cover critical aspects of experimental design, from compound formulation and dosing strategies to animal monitoring and data interpretation, with a focus on the scientific rationale behind each procedural step.

Core Principles of In Vivo Dosing Strategy Design

The successful implementation of an in vivo study with Vorinostat hinges on a well-considered dosing strategy. The primary objective is to achieve a therapeutic concentration of the drug at the tumor site for a sufficient duration to elicit a biological response, while minimizing systemic toxicity to the host. Key factors influencing this balance include the tumor model, the administration route, the vehicle for drug delivery, and the dosing schedule.

Mechanism of Action: Epigenetic Reprogramming

Vorinostat's mechanism of action involves the chelation of zinc ions within the active site of HDAC enzymes, leading to their inhibition.[3] This results in the accumulation of acetylated histones and other proteins, which in turn alters gene transcription.[3] Genes that are often upregulated include those with tumor suppressor functions, such as p21CIP1/WAF1, leading to cell cycle arrest.[4] Furthermore, Vorinostat can induce apoptosis through both intrinsic and extrinsic pathways.[5] Understanding this mechanism is crucial for designing appropriate pharmacodynamic endpoint assays, such as histone acetylation analysis in tumor tissues.

Caption: Vorinostat inhibits HDACs, leading to open chromatin and altered gene expression, ultimately causing cell cycle arrest and apoptosis.

Pharmacokinetics and Bioavailability

Vorinostat exhibits a relatively short half-life in vivo, approximately 2 hours in humans, which necessitates careful consideration of the dosing schedule to maintain therapeutic concentrations.[3][8] Its oral bioavailability can be variable.[3] These pharmacokinetic properties underscore the importance of consistent and frequent dosing to sustain HDAC inhibition in the tumor.

Recommended Dosing Strategies and Formulations

The choice of administration route and vehicle is critical for ensuring consistent drug delivery and minimizing experimental variability. Below are established protocols for the preparation and administration of Vorinostat in murine models.

Formulation Protocols

Protocol 1: DMSO/PEG 400/Water Formulation (for Intraperitoneal Injection)

This formulation is suitable for achieving rapid systemic exposure. However, prolonged use of high concentrations of DMSO can cause local irritation and inflammation.

-

Materials:

-

Vorinostat (SAHA) powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG 400), sterile, injectable grade

-

Sterile Water for Injection (WFI) or 0.9% saline

-

-

Procedure:

-

Weigh the required amount of Vorinostat powder.

-

Dissolve the Vorinostat in DMSO to create a concentrated stock solution. A final concentration of 10% DMSO in the injectable solution is a common target.[1]

-

In a separate sterile tube, mix the required volume of PEG 400 (e.g., to a final concentration of 45%).[1]

-

Slowly add the Vorinostat/DMSO stock solution to the PEG 400 while vortexing.

-

Bring the solution to the final volume with sterile WFI or saline.

-

Ensure the final solution is clear and free of precipitates before administration.

-

Protocol 2: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) Formulation (for Intraperitoneal or Oral Administration)

This formulation is an excellent alternative to DMSO-based vehicles, as HPβCD is generally well-tolerated and can improve the solubility of hydrophobic compounds like Vorinostat.[2]

-

Materials:

-

Vorinostat (SAHA) powder

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile Water for Injection (WFI)

-

-

Procedure:

-

Prepare a solution of HPβCD in WFI (e.g., a 5 molar equivalent to Vorinostat).[2]

-

Add the weighed Vorinostat powder to the HPβCD solution.

-

Gently heat the mixture until the Vorinostat is fully dissolved.[2]

-

Rapidly cool the solution on ice to room temperature.[2]

-

The solution can be stored at -20°C.[2] Before use, thaw and ensure the compound remains in solution.

-

Administration Routes and Dosages

The selection of the administration route depends on the experimental goals, the tumor model, and the desired pharmacokinetic profile.

| Administration Route | Recommended Dosage Range (mg/kg) | Dosing Frequency | Notes |

| Intraperitoneal (i.p.) | 25 - 200 | Daily (5 days/week) | Provides rapid and high systemic exposure. Higher doses (e.g., 125-200 mg/kg) have been used.[1][5] |

| Oral Gavage (p.o.) | 25 - 100 | Daily | Mimics clinical administration. Lower bioavailability may require higher doses compared to i.p. to achieve similar systemic exposure.[9] |

| In-diet Administration | 250 mg/kg in diet | Continuous | Offers a less stressful, continuous dosing method. Requires careful monitoring of food intake to ensure consistent dosing.[6] |

Important Considerations:

-

Dose Escalation Studies: For novel tumor models, it is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity such as weight loss, lethargy, and ruffled fur.

-

Vehicle Controls: Always include a vehicle-only control group to account for any effects of the formulation itself.

Experimental Workflow for a Murine Xenograft Study

A typical workflow for assessing the efficacy of Vorinostat in a subcutaneous xenograft model is outlined below.

Caption: A standard workflow for an in vivo efficacy study of Vorinostat in a murine xenograft model.

Protocol 3: Subcutaneous Tumor Model and Treatment

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are commonly used for human tumor cell line xenografts.

-

Tumor Cell Implantation:

-

Harvest tumor cells in their logarithmic growth phase.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions with digital calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Treatment Administration:

-

Prepare the Vorinostat formulation and vehicle control as described in Protocol 1 or 2.

-

Administer the treatment according to the chosen route and schedule (e.g., daily intraperitoneal injections).

-

-

Monitoring and Endpoints:

-

Monitor animal health daily, including body weight, activity levels, and any signs of distress. A body weight loss exceeding 15-20% is a common endpoint criterion.

-

Continue tumor volume measurements throughout the study.

-

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on other ethical endpoints.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect tumors, blood, and other relevant organs.

-

Tumor tissue can be flash-frozen for molecular analysis (e.g., Western blotting for acetylated histones) or fixed in formalin for immunohistochemistry.

-

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

-

Blinding: Whenever possible, the individuals measuring tumors and assessing animal health should be blinded to the treatment groups.

-

Positive Control: If available, include a positive control compound known to be effective in the chosen tumor model.

-

Pharmacodynamic Markers: At the end of the study, or in a satellite group of animals, assess the levels of acetylated histones in tumor tissue via Western blot or immunohistochemistry to confirm that Vorinostat engaged its target.

Concluding Remarks